2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
“2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a type of thiazolo[5,4-b]pyridine derivative . Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase inhibitors . These compounds have been synthesized and tested for their inhibitory activity, with some compounds showing potent PI3K inhibitory activity .
Synthesis Analysis
The synthesis of these thiazolo[5,4-b]pyridines involves several steps from commercially available substances . The compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .
Physical and Chemical Properties Analysis
The compound is a colorless solid with a melting point of 195–197 °C . More specific physical and chemical properties would require additional information or experimental data.
Scientific Research Applications
Antiproliferative Activity
- Study Context : A study synthesized new pyridine linked thiazole hybrids, including compounds related to "2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide", and evaluated their antiproliferative activities against various cancer cell lines.
- Findings : Some compounds demonstrated promising anticancer activity, particularly against breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. This suggests potential applications in cancer research and treatment (Alaa M. Alqahtani & A. Bayazeed, 2020).
Heterocyclic Synthesis
- Study Context : Research on synthesizing thiazolo[3,2-a]pyridines and derivatives from similar compounds provided insights into novel methods of creating heterocyclic systems.
- Findings : The study suggests efficient pathways for synthesizing these compounds, potentially useful in developing new therapeutic agents (Y. Ammar et al., 2005).
Cytotoxic Activity
- Study Context : Another study involved the synthesis of acetamide derivatives with a focus on their in vitro cytotoxic activity.
- Findings : Certain compounds showed appreciable cancer cell growth inhibition, highlighting their potential as anticancer agents (M. M. Al-Sanea et al., 2020).
Antimicrobial Activities
- Study Context : Synthesis of thiazoles and their fused derivatives, including compounds structurally similar to "this compound", were tested for antimicrobial activities.
- Findings : Some of these compounds exhibited significant antimicrobial activities against both bacterial and fungal isolates, indicating potential use in antimicrobial drug development (Wagnat W. Wardkhan et al., 2008).
Applications in Organic Synthesis
- Study Context : Investigations into the synthesis of various heterocycles using related compounds offer insights into applications in organic synthesis.
- Findings : These studies contribute to the development of new synthetic methodologies, potentially useful for creating diverse bioactive compounds (P. K. Mahata et al., 2003).
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) , which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Thiazolo[5,4-b]pyridines have been reported to inhibit pi3k, a key enzyme in the pi3k/akt/mtor pathway . This inhibition could lead to a decrease in cell proliferation and survival, making these compounds potential candidates for antitumor therapies .
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR pathway, given its reported inhibitory activity against PI3K . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation. Inhibition of PI3K can disrupt these processes, potentially leading to antitumor effects .
Result of Action
The result of the compound’s action would likely be a decrease in cell proliferation and survival due to its inhibitory effect on PI3K
Properties
IUPAC Name |
2-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-8-11(5-6-12(10)18-14(20)9-21-2)15-19-13-4-3-7-17-16(13)22-15/h3-8H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEWOLCYUUNWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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